4-fluoro-3-nitro-N-(propan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-nitro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11FN2O2 It is a nitroarene, characterized by the presence of both a nitro group and a fluoro group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-nitro-N-(propan-2-yl)aniline typically involves the nitration of 4-fluoroaniline followed by alkylation. One common method includes the following steps:
Nitration: 4-fluoroaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the fluoro group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation processes to ensure higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-3-nitro-N-(propan-2-yl)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Reduction: 4-fluoro-3-amino-N-(propan-2-yl)aniline.
Substitution: Products depend on the nucleophile used, such as 4-amino-3-nitro-N-(propan-2-yl)aniline when using an amine.
Wissenschaftliche Forschungsanwendungen
4-fluoro-3-nitro-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 4-fluoro-3-nitro-N-(propan-2-yl)aniline depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluoro group can influence the compound’s lipophilicity and binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-fluoro-N-(propan-2-yl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-fluoro-2-nitro-N-(2-propanyl)aniline: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
4-fluoro-3-nitro-N-(propan-2-yl)aniline is unique due to the presence of both a nitro and a fluoro group on the aniline ring, which imparts distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C9H11FN2O2 |
---|---|
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
4-fluoro-3-nitro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11FN2O2/c1-6(2)11-7-3-4-8(10)9(5-7)12(13)14/h3-6,11H,1-2H3 |
InChI-Schlüssel |
YKFHWNXYPOGWSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.